molecular formula C12H14O3 B1322975 Methyl 4-butyrylbenzoate CAS No. 71616-83-6

Methyl 4-butyrylbenzoate

Cat. No.: B1322975
CAS No.: 71616-83-6
M. Wt: 206.24 g/mol
InChI Key: KTZOAXDUBMENLM-UHFFFAOYSA-N
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Description

Methyl 4-butyrylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used in various applications within the field of chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-BROMOPROPENE and Methyl 4-formylbenzoate . Another method involves the use of reagents such as hydrogen chloride, triethylamine, palladium diacetate, and 1,3-bis-(diphenylphosphino)propane in dimethyl sulfoxide at 80℃ for 8 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.24 . It is a white to yellow solid at room temperature . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

1. Pharmaceutical Intermediates

Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, a derivative of Methyl 4-butyrylbenzoate, is an important pharmaceutical intermediate. It offers a synthesis process that is advantageous due to its low cost and high yield, making it valuable in pharmaceutical production (Feng, 2005).

2. Cosmetic and Food Preservatives

Parabens, such as methyl 4-hydroxybenzoate, are commonly used in cosmetics and personal-care products, as well as food preservatives. Their applications stem from their antimicrobial properties. Extensive intermolecular hydrogen bonding in these compounds contributes to their effectiveness (Sharfalddin et al., 2020).

3. Analytical Techniques Development

Development of analytical methods for parabens, including methyl 4-hydroxybenzoate, has been crucial in quality control testing in the pharmaceutical and food industries. These methods enable selective and quantitative analysis, crucial for ensuring product safety and compliance (Mahuzier et al., 2001).

4. Environmental Impact Studies

Parabens, including derivatives of this compound, are ubiquitous in aquatic environments due to their widespread use. Research into their occurrence, fate, and behavior in aquatic settings provides insight into environmental impacts and guides regulations for their usage (Haman et al., 2015).

5. Human Health and Safety Research

Investigations into the metabolism and effects of parabens on human health, such as their metabolism in the liver and potential toxicological impacts, are critical for understanding the safe levels of exposure and informing public health policies (Abbas et al., 2010).

6. Biological and Chemical Analysis

Studies on parabens' stability, reactivity, and interactions with biological systems, such as their hydrolysis and interaction with cellular components, contribute to a deeper understanding of their chemical properties and biological effects (Jewell et al., 2007).

Safety and Hazards

Methyl 4-butyrylbenzoate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Properties

IUPAC Name

methyl 4-butanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZOAXDUBMENLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307598
Record name Methyl 4-(1-oxobutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71616-83-6
Record name Methyl 4-(1-oxobutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71616-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1-oxobutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methyl-terephthalamic acid methyl ester (4.56 g, 20.4 mmol) in THF (100 mL) is added PrMgCl (2.0M, 30.6 mmol) at 0° C., the reaction is warmed to room temperature, stirred overnight, quenched by NH4Cl aqueous solution, extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, concentrate. Column chromatography on silica gel gives the title compound (1 g, 23.7%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
30.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
23.7%

Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (1.25 g, 5.80 mmol) was added to a 0° C. solution of methyl 4-(1-hydroxybutyl)benzoate (602.5 mg, 2.89 mmol) in 9.6 mL dichloromethane. The reaction mixture was allowed to warm to room temperature and stirred for 3 h. MgSO4 was added, and the solids removed by filtration. The filtrate was concentrated to give a brown solid. Purification by silica gel chromatography provided methyl 4-butyrylbenzoate (491.2 mg) as a colorless solid. 1H NMR (400 MHz, CDCl3, δ): 8.08-8.13 (m, 2H), 7.97-8.01 (m, 2H), 3.94 (s, 3H), 2.96 (t, J=7.3 Hz, 2H), 1.77 (m, 2H), 1.00 (t, J=7.41 Hz, 3H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
602.5 mg
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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